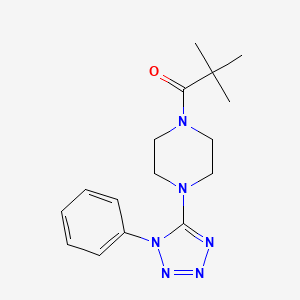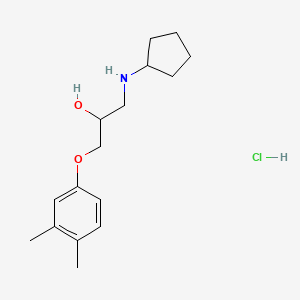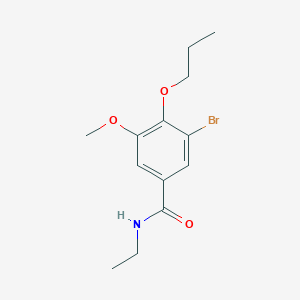
4-(2,3-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide
Übersicht
Beschreibung
4-(2,3-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide, also known as DMNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMNB belongs to the class of compounds known as amides and is commonly used as a fluorescent probe for the detection of protein kinase activity.
Wirkmechanismus
4-(2,3-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide acts as a fluorescent probe for protein kinase activity by undergoing a phosphorylation-dependent conformational change. Upon phosphorylation by a protein kinase, 4-(2,3-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide undergoes a conformational change that results in an increase in fluorescence intensity. This change in fluorescence can be detected and quantified, allowing for the measurement of protein kinase activity.
Biochemical and Physiological Effects:
4-(2,3-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes, making it an ideal probe for the detection of protein kinase activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(2,3-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide as a fluorescent probe is its high sensitivity and specificity for protein kinase activity. It can detect protein kinase activity at low concentrations and is highly specific for certain protein kinases. However, 4-(2,3-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide has some limitations in lab experiments. It requires the use of specialized equipment and expertise for its synthesis and detection, which can be costly and time-consuming.
Zukünftige Richtungen
There are several future directions for the use of 4-(2,3-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide in scientific research. One area of interest is the development of 4-(2,3-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide-based probes for the detection of specific protein kinases involved in disease processes, such as cancer. Another area of interest is the development of 4-(2,3-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide-based probes for the detection of protein kinase activity in vivo, which would allow for the non-invasive monitoring of cellular processes in real-time. Additionally, the development of 4-(2,3-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide-based probes for other enzymes and cellular processes is an area of ongoing research.
Wissenschaftliche Forschungsanwendungen
4-(2,3-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide has been widely used as a fluorescent probe for the detection of protein kinase activity. Protein kinases are enzymes that play a crucial role in the regulation of cellular processes, such as cell growth and division. Aberrant protein kinase activity has been implicated in the development of various diseases, including cancer. Therefore, the development of specific and sensitive probes for the detection of protein kinase activity is of great importance in the field of biomedical research.
Eigenschaften
IUPAC Name |
4-(2,3-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-13-6-4-7-17(14(13)2)26-11-5-8-19(22)20-16-10-9-15(21(23)24)12-18(16)25-3/h4,6-7,9-10,12H,5,8,11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIZDGZCIQYPEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propyl]amino}-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4170790.png)
![1-({2-[(2-ethoxybenzyl)amino]ethyl}amino)-2-propanol dihydrochloride](/img/structure/B4170796.png)
![N-methyl-N-[2,4,6-trimethyl-3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4170802.png)
![1-butyryl-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4170804.png)



![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4170832.png)

![5,7-dimethyl-3-(propylthio)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B4170839.png)
![4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B4170847.png)
![N-(4-methylbenzyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4170875.png)

![ethyl 2-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B4170885.png)